

An In-depth Technical Guide to Dimethyl Tetrasulfide: Physical and Chemical Characteristics

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Compound of Interest		
Compound Name:	Dimethyl tetrasulfide	
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Abstract

Dimethyl tetrasulfide (DMTS) is an organosulfur compound characterized by a linear chain of four sulfur atoms flanked by two methyl groups. This technical guide provides a comprehensive overview of the physical and chemical properties of **dimethyl tetrasulfide**, including its synthesis, reactivity, and spectral data. Detailed experimental protocols for its synthesis and analysis are presented, along with a discussion of its potential biological significance, drawing parallels with related organosulfur compounds. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Introduction

Organosulfur compounds are a diverse class of molecules with a wide range of applications in flavor chemistry, agriculture, and medicine.[1] **Dimethyl tetrasulfide** (C₂H₆S₄), a member of the dimethyl polysulfide family, is a volatile organic compound found in some natural products and is known for its distinct sulfurous odor.[2] While its shorter-chain analogs, dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS), have been more extensively studied, **dimethyl tetrasulfide** possesses unique chemical properties owing to its extended polysulfide chain. Understanding these characteristics is crucial for its potential application in various scientific and industrial fields.



Physical and Chemical Properties

Dimethyl tetrasulfide is a colorless to pale yellow liquid with a strong, penetrating, garlic-like or meaty odor.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Dimethyl Tetrasulfide

Property	Value	Reference(s)
Molecular Formula	C ₂ H ₆ S ₄	[2]
Molecular Weight	158.33 g/mol	[2]
CAS Number	5756-24-1	[2]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Strong, garlic-like, meaty	[2]
Boiling Point	243.1 °C @ 760 mmHg	[3]
Density	1.348 g/cm ³	[4]
Refractive Index	1.659	[4]
Solubility	Soluble in alcohol; Insoluble in water	[3]
LogP	1.8	[2]

Synthesis of Dimethyl Tetrasulfide

Dimethyl tetrasulfide can be synthesized through various methods, primarily involving the reaction of a methylating agent with a tetrasulfide source. A common and effective laboratory-scale synthesis involves the reaction of sodium tetrasulfide with a methylating agent such as methyl iodide or dimethyl sulfate.

Experimental Protocol: Synthesis via Sodium Tetrasulfide



This protocol describes a representative method for the synthesis of **dimethyl tetrasulfide**.

3.1.1. Preparation of Sodium Tetrasulfide Solution

 Materials: Sodium sulfide nonahydrate (Na₂S·9H₂O), Sulfur (elemental), Distilled water, Ethanol.

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a minimal amount of distilled water with gentle heating.
- Once dissolved, add three molar equivalents of elemental sulfur powder to the flask.
- Add ethanol to the mixture to facilitate the reaction. A typical solvent ratio is a 1:1 mixture of water and ethanol.
- Heat the mixture to reflux with constant stirring. The reaction is typically complete within 2-3 hours, indicated by the complete dissolution of sulfur and the formation of a dark reddish-brown solution of sodium tetrasulfide (Na₂S₄).[2][4]
- Allow the solution to cool to room temperature before proceeding to the next step.

3.1.2. Reaction with Methylating Agent

 Materials: Sodium tetrasulfide solution (from 3.1.1), Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄), Diethyl ether, Saturated sodium chloride solution, Anhydrous magnesium sulfate.

• Procedure:

- Cool the sodium tetrasulfide solution in an ice bath.
- Slowly add two molar equivalents of the methylating agent (e.g., methyl iodide) dropwise to the stirred sodium tetrasulfide solution. The reaction is exothermic and should be controlled to maintain a low temperature.



- After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
- Transfer the reaction mixture to a separatory funnel and add an equal volume of diethyl ether.
- Wash the organic layer sequentially with water and then with a saturated sodium chloride solution to remove any unreacted sodium tetrasulfide and other water-soluble byproducts.
- Dry the organic layer over anhydrous magnesium sulfate.
- · Filter to remove the drying agent.
- The diethyl ether can be removed by rotary evaporation at low pressure to yield crude dimethyl tetrasulfide.

Purification

The crude **dimethyl tetrasulfide** can be purified by vacuum distillation. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

- Procedure:
 - Set up a vacuum distillation apparatus.
 - Heat the crude product gently under vacuum.
 - Collect the fraction that distills at the appropriate temperature and pressure for dimethyl tetrasulfide. The boiling point will be significantly lower than the atmospheric boiling point.

Synthesis Workflow





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Figure 1: Synthesis workflow for **dimethyl tetrasulfide**.

Reactivity and Decomposition

The chemical reactivity of **dimethyl tetrasulfide** is largely dictated by the weak sulfur-sulfur bonds in its polysulfide chain. The central S-S bond is particularly susceptible to cleavage.

- Thermal Decomposition: Upon heating, dimethyl tetrasulfide can undergo homolytic cleavage of the S-S bonds to form thiyl radicals. These radicals can then recombine to form a mixture of dimethyl polysulfides with varying sulfur chain lengths, including dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS).[3]
- Reaction with Nucleophiles and Electrophiles: The sulfur atoms in the polysulfide chain are susceptible to nucleophilic attack. Strong nucleophiles can lead to the cleavage of the S-S bonds. Conversely, the lone pairs on the sulfur atoms can react with electrophiles.



 Oxidation: Dimethyl tetrasulfide can be oxidized at the sulfur atoms to form various sulfur oxides.

Spectral Characterization

Spectroscopic techniques are essential for the identification and characterization of **dimethyl tetrasulfide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **dimethyl tetrasulfide** is expected to show a single peak corresponding to the two equivalent methyl groups. The chemical shift of this peak is influenced by the electronegativity of the adjacent sulfur atoms.
- ¹³C NMR: The carbon-13 NMR spectrum will similarly show a single resonance for the two equivalent methyl carbons.

Table 2: NMR Spectral Data for **Dimethyl Tetrasulfide**

Nucleus	Chemical Shift (ppm)	Multiplicity	Solvent	Reference(s)
¹ H	~2.5	Singlet	CDCl ₃	[5]
13C	Not specified	-	CDCl₃	-

Note: Precise chemical shifts can vary depending on the solvent and the reference standard used.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of **dimethyl tetrasulfide**.

• Electron Ionization (EI-MS): The EI mass spectrum of **dimethyl tetrasulfide** will show a molecular ion peak (M+) at m/z 158. Common fragmentation patterns involve the cleavage of S-S and C-S bonds, leading to characteristic fragment ions.



Table 3: Key Mass Spectral Fragments for Dimethyl Tetrasulfide

m/z	Ion Fragment
158	[CH ₃ S ₄ CH ₃] ⁺ (Molecular Ion)
126	[CH ₃ S ₃ CH ₃] ⁺
94	[CH ₃ S ₂ CH ₃] ⁺
79	[CH ₃ S ₂] ⁺
64	[S ₂] ⁺
47	[CH₃S] ⁺

Analytical Methods

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective method for the detection and quantification of **dimethyl tetrasulfide**, especially in complex mixtures.

Experimental Protocol: GC-MS Analysis

This protocol provides a general guideline for the GC-MS analysis of **dimethyl tetrasulfide**. Instrument parameters should be optimized for the specific application.[9][10][11]

• Sample Preparation:

- For liquid samples, dilute an appropriate amount of the sample in a suitable solvent (e.g., dichloromethane or hexane).
- For solid or biological matrices, a headspace or solid-phase microextraction (SPME)
 method may be employed to extract the volatile dimethyl tetrasulfide.[11]

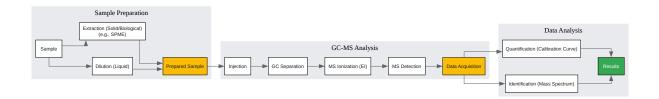
GC-MS Parameters:

 Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used.



- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation of volatile compounds.
- Carrier Gas: Helium at a constant flow rate.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- MS Scan Range: m/z 35-200.
- Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be used. Calibration curves are constructed using standard solutions of dimethyl tetrasulfide of known concentrations.

Analytical Workflow



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Figure 2: General workflow for the GC-MS analysis of **dimethyl tetrasulfide**.

Biological Significance and Potential Applications

While the biological roles of **dimethyl tetrasulfide** are not as well-defined as those of its shorter-chain analogs, studies on related organic polysulfides provide insights into its potential activities.







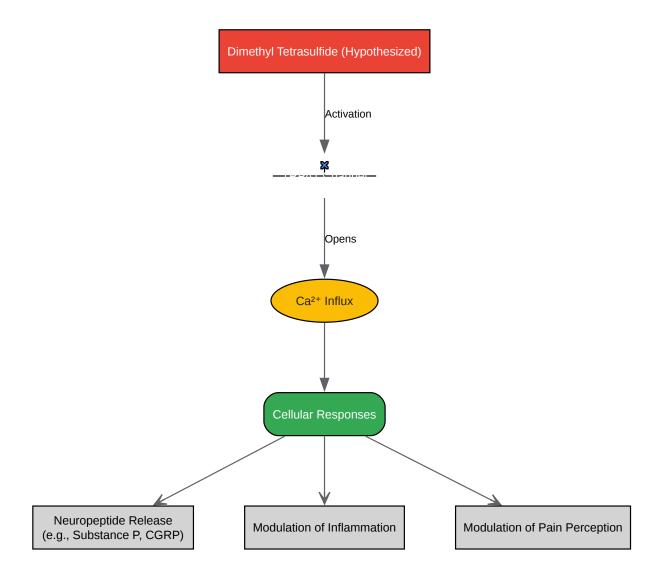
Organic polysulfides, such as diallyl trisulfide and diallyl tetrasulfide found in garlic, have been shown to possess a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][12][13] These effects are often attributed to their ability to modulate cellular redox signaling pathways and interact with specific protein targets.[14][15]

One emerging area of interest is the interaction of organic polysulfides with transient receptor potential (TRP) ion channels, particularly TRPA1.[16][17][18][19] Dimethyl trisulfide (DMTS) has been shown to activate TRPA1 channels, leading to downstream cellular effects.[16][17] [19] Given the structural similarity, it is plausible that **dimethyl tetrasulfide** may also interact with and modulate the activity of TRPA1 or other related signaling pathways.

Hypothesized TRPA1 Signaling Pathway

The activation of the TRPA1 ion channel by agonists like DMTS can initiate a signaling cascade that involves the influx of calcium ions (Ca²⁺) and subsequent cellular responses. This can lead to the release of neuropeptides and modulation of inflammatory and pain pathways.





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Figure 3: Hypothesized signaling pathway involving TRPA1 activation.

Safety and Handling

Dimethyl tetrasulfide is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and can cause skin and eye irritation.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area away from sources of ignition.



Conclusion

Dimethyl tetrasulfide is an intriguing organosulfur compound with distinct physical and chemical properties. This guide has provided a comprehensive overview of its characteristics, including detailed methodologies for its synthesis and analysis. While further research is needed to fully elucidate its biological roles, the known activities of related polysulfides suggest potential for dimethyl tetrasulfide in modulating cellular signaling pathways. The information presented herein serves as a foundational resource for scientists and researchers interested in exploring the chemistry and potential applications of this unique molecule.

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